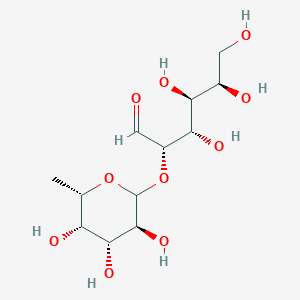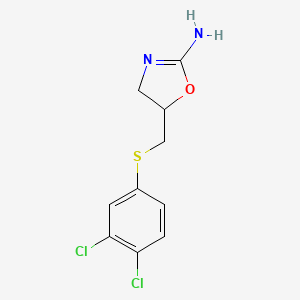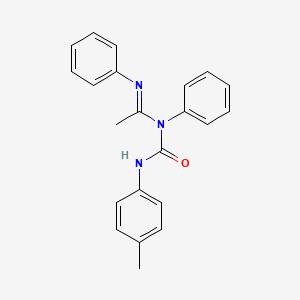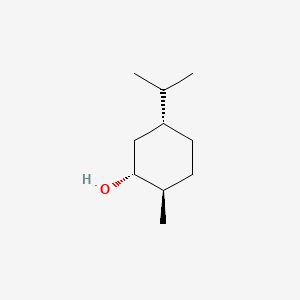
p-Menthan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is a colorless liquid with a characteristic minty odor and is commonly found in essential oils of various plants, particularly those in the mint family . This compound is used in the flavor and fragrance industry due to its pleasant aroma and cooling sensation.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
p-Menthan-2-ol can be synthesized through several methods. One common synthetic route involves the hydrogenation of carvone, a naturally occurring compound found in caraway and dill oils . The reaction typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) under mild conditions of hydrogen gas pressure and temperature .
Industrial Production Methods
In industrial settings, this compound is often produced through the catalytic hydrogenation of carvone. This process involves the use of a fixed-bed reactor where carvone is continuously fed and hydrogenated over a palladium catalyst . The reaction conditions are optimized to achieve high yields and purity of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
p-Menthan-2-ol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to p-menthane using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: This compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups .Common Reagents and Conditions
Oxidation: Chromic acid, potassium permanganate, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides, amines, and thiols.
Major Products Formed
- p-Menthan-2-one. p-Menthane.
Substitution: Various substituted this compound derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
p-Menthan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its antimicrobial and antifungal properties.
Medicine: This compound is investigated for its potential use in pharmaceuticals due to its cooling and soothing effects .Wirkmechanismus
. When p-Menthan-2-ol binds to TRPM8, it activates the receptor, leading to a cooling sensation. This activation is mediated through the influx of calcium ions into the cells, which triggers a signal transduction pathway resulting in the perception of cold .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Menthol: A well-known compound with a similar structure and cooling properties.
Carvone: A precursor to p-Menthan-2-ol with a distinct aroma and flavor.
Limonene: Another monoterpenoid with a citrus scent and various industrial applications.
Uniqueness of this compound
This compound is unique due to its specific interaction with TRPM8, which imparts a cooling sensation without the strong minty flavor of menthol . This makes it particularly valuable in applications where a cooling effect is desired without altering the overall flavor profile of the product.
Eigenschaften
CAS-Nummer |
499-69-4 |
|---|---|
Molekularformel |
C10H20O |
Molekulargewicht |
156.26 g/mol |
IUPAC-Name |
(1R,2R,5R)-2-methyl-5-propan-2-ylcyclohexan-1-ol |
InChI |
InChI=1S/C10H20O/c1-7(2)9-5-4-8(3)10(11)6-9/h7-11H,4-6H2,1-3H3/t8-,9-,10-/m1/s1 |
InChI-Schlüssel |
ULJXKUJMXIVDOY-OPRDCNLKSA-N |
Isomerische SMILES |
C[C@@H]1CC[C@H](C[C@H]1O)C(C)C |
Kanonische SMILES |
CC1CCC(CC1O)C(C)C |
Dichte |
0.887-0.893 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



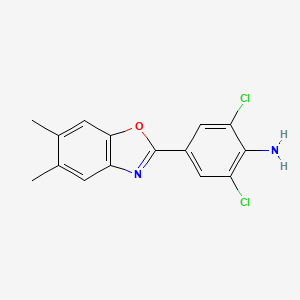
![2-bromo-1-[5-(4-bromophenyl)-1,2-oxazol-3-yl]ethanone](/img/structure/B13797829.png)
![2-Naphthalenesulfonamide, 6-hydroxy-N-(2-hydroxyethyl)-N-methyl-5-[[4-(phenylazo)phenyl]azo]-](/img/structure/B13797834.png)

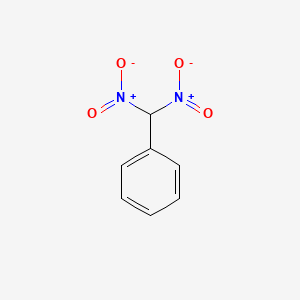
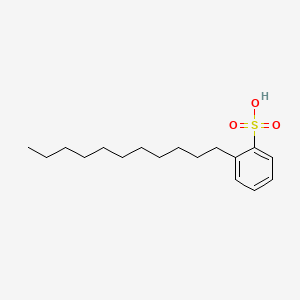
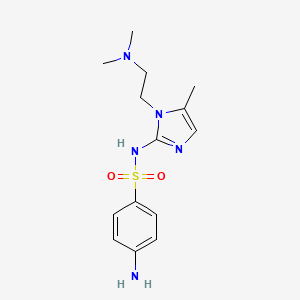
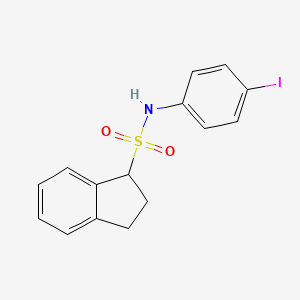
![Benzo[b]thiophene-3-carboxylic acid,2-amino-4,5,6,7-tetrahydro-,ethyl ester hydrochloride](/img/structure/B13797866.png)
